

Application Notes and Protocols for Nick Translation with Sulfo-Cy5.5 dUTP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy5.5 dUTP

Cat. No.: B15138488

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Introduction

The nick translation protocol is a robust method for labeling DNA probes with high specific activity. This technique utilizes the concerted action of DNase I and DNA Polymerase I to incorporate labeled nucleotides into a double-stranded DNA template. DNase I introduces single-stranded breaks ("nicks") in the DNA backbone, creating a free 3'-hydroxyl group. DNA Polymerase I then binds to these nicks and sequentially adds new nucleotides to the 3'-end while its 5' → 3' exonuclease activity removes the existing nucleotides. This process effectively "translates" the nick along the DNA strand, replacing the original nucleotides with labeled ones.

Sulfo-Cy5.5 dUTP is a fluorescently labeled deoxyuridine triphosphate that can be efficiently incorporated into DNA using the nick translation method. The resulting Sulfo-Cy5.5 labeled DNA probes are ideal for a variety of applications, including fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based assays. The sulfonated cyanine dye, Sulfo-Cy5.5, exhibits bright fluorescence in the far-red region of the spectrum, which helps to minimize background fluorescence from biological samples and provides a good signal-to-noise ratio.^[1]

These application notes provide a detailed protocol for labeling DNA with **Sulfo-Cy5.5 dUTP** via nick translation, along with quantitative data expectations, troubleshooting guidance, and visual representations of the workflow.

Data Presentation

The efficiency of nick translation labeling with **Sulfo-Cy5.5 dUTP** is influenced by several factors, including the ratio of labeled to unlabeled dUTP, enzyme concentrations, and incubation time. While specific quantitative data for **Sulfo-Cy5.5 dUTP** is not extensively published, data from the closely related Cy5-dUTP can be used to provide reasonable expectations.

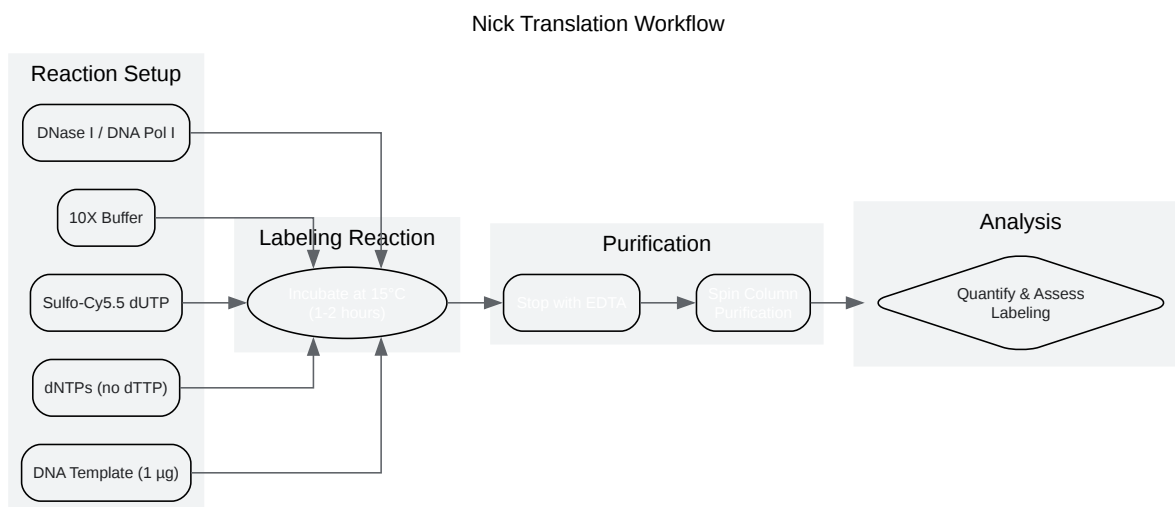
Parameter	Expected Value/Range	Notes
Sulfo-Cy5.5 dUTP Properties		
Excitation Maximum	~684 nm[2]	
Emission Maximum	~710 nm[2]	
Optimal dUTP:dTTP Ratio	1:2 to 1:4 (Sulfo-Cy5.5 dUTP:dTTP)	This ratio is a starting point and may require optimization for specific applications and DNA templates.
Expected Labeling Density	10-30 dyes per kilobase	This is an estimate based on data for Cy5-dUTP. The actual density can vary depending on reaction conditions.
Probe Size	200-800 bp	The final probe size can be controlled by adjusting the DNase I concentration and incubation time.[3]
Signal-to-Noise Ratio (in FISH)	Moderate to High	Sulfo-Cy5.5's far-red emission contributes to a good signal-to-noise ratio by reducing background from autofluorescence.[1]

Experimental Protocols

Materials

- DNA template (1 µg)
- **Sulfo-Cy5.5 dUTP** (1 mM stock)
- dNTP mix (without dTTP; 10 mM each of dATP, dCTP, dGTP)
- 10X Nick Translation Buffer (0.5 M Tris-HCl, pH 7.5, 0.1 M MgSO₄, 1 mM DTT)
- DNase I (1 U/µL)
- DNA Polymerase I (10 U/µL)
- EDTA (0.5 M, pH 8.0)
- Nuclease-free water
- Spin column for purification (e.g., G-50)

Experimental Workflow Diagram



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Caption: A flowchart illustrating the major steps of the nick translation protocol for labeling DNA with **Sulfo-Cy5.5 dUTP**.

Detailed Protocol

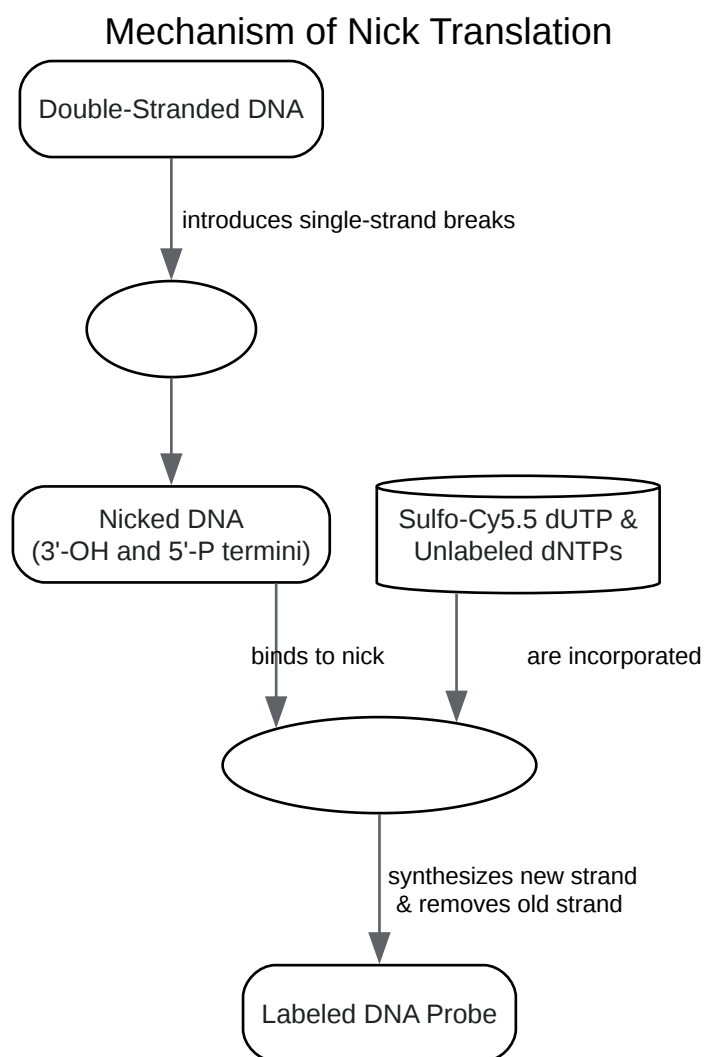
- Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
 - 1 µg of DNA template
 - 5 µL of 10X Nick Translation Buffer
 - 5 µL of dNTP mix (without dTTP)
 - 2 µL of 1 mM **Sulfo-Cy5.5 dUTP**
 - 3 µL of 1 mM dTTP (adjust ratio as needed)

- 1 μ L of DNase I (diluted 1:1000 in 1X buffer)
- 1 μ L of DNA Polymerase I
- Nuclease-free water to a final volume of 50 μ L
- Incubation: Mix the reaction gently and incubate at 15°C for 1 to 2 hours. The incubation time can be adjusted to control the final probe size.
- Stopping the Reaction: Terminate the reaction by adding 5 μ L of 0.5 M EDTA and heating to 65°C for 10 minutes.
- Probe Purification: Purify the labeled DNA probe from unincorporated nucleotides using a spin column (e.g., G-50) according to the manufacturer's instructions.
- Quantification and Storage: Measure the absorbance of the purified probe at 260 nm (for DNA concentration) and 684 nm (for Sulfo-Cy5.5 concentration) to determine the labeling efficiency. Store the labeled probe at -20°C, protected from light.

Signaling Pathway and Logical Relationship

Diagrams

Nick Translation Mechanism



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Caption: A diagram illustrating the enzymatic mechanism of the nick translation reaction.

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Weak or No Fluorescent Signal	- Inefficient incorporation of Sulfo-Cy5.5 dUTP.	- Optimize the ratio of Sulfo-Cy5.5 dUTP to dTTP. Start with a 1:3 ratio and test other ratios.[4] - Ensure the activity of DNA Polymerase I is optimal. Use fresh enzyme. - Increase the incubation time to allow for more incorporation.
- Insufficient amount of DNA template.	- Start with at least 1 µg of high-quality, purified DNA.	
- Degradation of the fluorescent dye.	- Store Sulfo-Cy5.5 dUTP at -20°C and protect from light. Avoid repeated freeze-thaw cycles.[1]	
High Background in FISH	- Unincorporated Sulfo-Cy5.5 dUTP.	- Ensure complete removal of unincorporated nucleotides by using a reliable purification method like spin columns.
- Non-specific binding of the probe.	- Use blocking agents like Cot-1 DNA in the hybridization buffer.[5] - Optimize hybridization and washing stringency (temperature and salt concentration).[6]	
- Probe concentration is too high.	- Titrate the probe concentration to find the optimal balance between signal and background.	
Incorrect Probe Size	- DNase I concentration is not optimal.	- To obtain smaller probes, increase the DNase I concentration or the incubation time.[3] - To obtain larger probes, decrease the DNase I

concentration or the incubation time.

- Inaccurate analysis of probe size.

- Run an aliquot of the reaction on an agarose gel alongside a DNA ladder to accurately determine the size range.

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- To cite this document: BenchChem. [Application Notes and Protocols for Nick Translation with Sulfo-Cy5.5 dUTP]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138488#nick-translation-protocol-with-sulfo-cy5-5-dutp>]

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